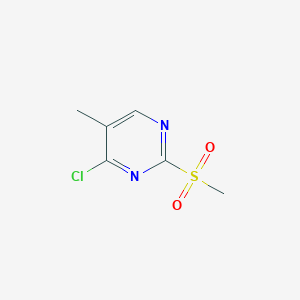

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

CAS No.: 325780-94-7

Cat. No.: VC2217481

Molecular Formula: C6H7ClN2O2S

Molecular Weight: 206.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 325780-94-7 |

|---|---|

| Molecular Formula | C6H7ClN2O2S |

| Molecular Weight | 206.65 g/mol |

| IUPAC Name | 4-chloro-5-methyl-2-methylsulfonylpyrimidine |

| Standard InChI | InChI=1S/C6H7ClN2O2S/c1-4-3-8-6(9-5(4)7)12(2,10)11/h3H,1-2H3 |

| Standard InChI Key | WIBJFLAPPUYODA-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(N=C1Cl)S(=O)(=O)C |

| Canonical SMILES | CC1=CN=C(N=C1Cl)S(=O)(=O)C |

Introduction

Chemical Structure and Basic Properties

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is characterized by a pyrimidine ring substituted with a chlorine atom, a methyl group, and a methylsulfonyl group strategically placed to confer specific chemical reactivity patterns. This arrangement of functional groups contributes to its value as a synthetic building block for more complex molecules.

Identification Parameters

The compound is identified by several key parameters that enable its precise classification in chemical databases and research literature:

| Parameter | Value |

|---|---|

| CAS No. | 325780-94-7 |

| Molecular Formula | C6H7ClN2O2S |

| Molecular Weight | 206.65 g/mol |

| IUPAC Name | 4-chloro-5-methyl-2-methylsulfonylpyrimidine |

| Standard InChI | InChI=1S/C6H7ClN2O2S/c1-4-3-8-6(9-5(4)7)12(2,10)11 |

| Standard InChIKey | WIBJFLAPPUYODA-UHFFFAOYSA-N |

The pyrimidine core structure provides a stable platform for the functional groups, while the specific substituents create distinctive reactivity patterns essential for its applications.

Structural Characteristics

The compound features a six-membered heterocyclic ring containing two nitrogen atoms (pyrimidine), which serves as the foundation for its chemical behavior. The substituents are arranged in a pattern that influences both its physical properties and chemical reactivity:

-

The chlorine atom at position 4 acts as an electron-withdrawing group that enhances the electrophilicity of this position, making it susceptible to nucleophilic substitution reactions

-

The methyl group at position 5 provides steric effects and electron-donating properties

-

The methylsulfonyl group at position 2 serves as another electron-withdrawing substituent, further modulating the reactivity of the pyrimidine ring

This strategic arrangement of substituents creates a molecule with distinct reaction sites that can be exploited in various synthetic pathways.

Synthesis Methods

The preparation of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine can be achieved through several synthetic routes, with optimization for yield and purity being critical considerations for research and industrial applications.

Common Synthetic Routes

Applications in Medicinal Chemistry

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine has gained prominence in pharmaceutical research due to its role as a key intermediate in the synthesis of biologically active compounds.

Role as a Synthetic Intermediate

The compound serves as a valuable building block in medicinal chemistry, particularly for creating molecules that target specific biological pathways. Its reactivity profile enables precise modifications at multiple positions, allowing medicinal chemists to generate diverse chemical libraries for screening.

Enzyme Inhibition Properties

Derivatives synthesized from 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine have demonstrated potential as enzyme inhibitors. The mechanism typically involves:

-

Interaction with specific active sites on target proteins

-

Formation of hydrogen bonds or other non-covalent interactions with amino acid residues

-

Disruption or modification of enzymatic activity through conformational changes

These properties make the compound and its derivatives potentially valuable in developing therapeutic agents for various disease conditions.

Structure-Activity Relationships

Research into compounds with similar structural motifs suggests that modifications to the pyrimidine ring can significantly alter biological activity. This principle applies to 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine derivatives, where structural variations can lead to different pharmacological properties and target specificities.

Comparative studies of related compounds indicate that:

-

The position of substituents on the pyrimidine ring affects binding affinity to biological targets

-

The nature of the functional groups influences pharmacokinetic properties

-

Strategic modifications can enhance selectivity for specific enzymes or receptors

Agrochemical Applications

Beyond its medicinal chemistry applications, 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine has significant utility in agrochemical research and development.

Precursor for Active Agents

The compound serves as a precursor for synthesizing compounds with potential herbicidal or insecticidal properties. Its reactivity enables the creation of targeted agrochemicals that can interact with specific biological pathways in pest organisms.

Mechanism of Action in Agrochemicals

Derivatives of this compound may function through various mechanisms in agrochemical applications:

-

Inhibition of essential enzymes in pest metabolism

-

Disruption of growth or reproductive processes

-

Interference with nervous system function in target organisms

These mechanisms can be fine-tuned through structural modifications to create compounds with optimized efficacy and selectivity.

Benefits in Crop Protection

Agrochemicals derived from 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine may offer several advantages:

-

Targeted activity against specific pest species

-

Reduced environmental persistence compared to older generation pesticides

-

Lower application rates due to increased potency

-

Potential for reduced impact on non-target organisms

Comparative Analysis with Related Compounds

Understanding the relationship between 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Variations and Their Impact

Several related compounds demonstrate how subtle structural changes can influence properties and applications:

These structural variations create compounds with distinct chemical and biological properties, highlighting the importance of precise molecular design in developing compounds for specific applications.

Reactivity Patterns

The reactivity of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine compared to its structural analogs provides insights into how functional group placement affects chemical behavior:

-

The methylsulfonyl group (in 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine) is more electron-withdrawing than the methylthio/methylsulfanyl group (in related compounds)

-

The position of the methyl group (position 5 versus position 6) influences the electron distribution in the pyrimidine ring

-

The presence of a methoxy group (as in 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine) provides different electronic effects compared to a methyl group

These reactivity differences can be exploited to develop compounds with tailored properties for specific applications.

Physical and Chemical Properties

The physical and chemical properties of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine determine its behavior in various environments and applications.

Physical State and Stability

While specific data on the physical state is limited in the search results, compounds of this class typically exist as crystalline solids at room temperature. The stability of the compound depends on storage conditions, with protection from moisture and light generally recommended to prevent degradation.

Solubility Characteristics

Pyrimidine derivatives with similar functional groups typically display:

-

Moderate solubility in organic solvents such as dichloromethane, chloroform, and dimethylsulfoxide

-

Limited solubility in water, which can impact bioavailability in biological systems

-

Solubility patterns influenced by the balance of polar and non-polar functional groups

Reactivity Considerations

The reactivity of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is primarily determined by:

-

The electrophilic nature of the carbon attached to the chlorine atom, making it susceptible to nucleophilic substitution

-

The electron-withdrawing effect of the methylsulfonyl group, which enhances the reactivity of adjacent positions

-

The moderate electron-donating effect of the methyl group, which can subtly modify reaction rates and selectivities

These properties make the compound particularly useful as a building block in organic synthesis, especially for creating more complex structures with specific biological activities.

Future Research Directions

Based on the current understanding of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine and related compounds, several promising research directions emerge:

Medicinal Chemistry Opportunities

Future research may focus on:

-

Development of novel enzyme inhibitors based on the 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine scaffold

-

Investigation of structure-activity relationships to optimize biological activity

-

Exploration of innovative synthetic pathways to create more diverse derivatives

Agrochemical Development

Potential areas for further investigation include:

-

Creation of environmentally friendly pesticides with improved selectivity

-

Development of compounds with novel modes of action to address resistance issues

-

Optimization of synthesis methods for industrial-scale production

Analytical Method Development

Advancements in analytical techniques may enable:

-

More precise characterization of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine and its derivatives

-

Improved detection methods for environmental and biological samples

-

Enhanced understanding of degradation pathways and metabolites

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume